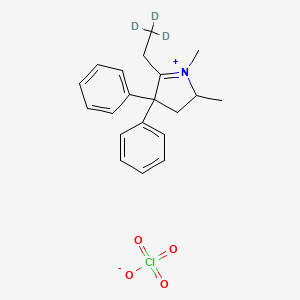

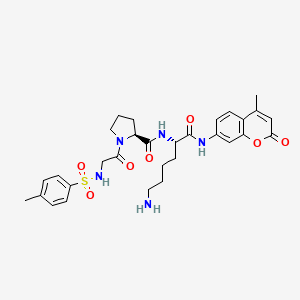

![molecular formula C14H18Cl3NO2 B593417 甲基 (2R)-2-(3,4-二氯苯基)-2-[(2R)-哌啶-2-基]乙酸盐;盐酸盐 CAS No. 214149-42-5](/img/structure/B593417.png)

甲基 (2R)-2-(3,4-二氯苯基)-2-[(2R)-哌啶-2-基]乙酸盐;盐酸盐

描述

Molecular Structure Analysis

The molecular weight of this compound is 338.653. The InChI code, which provides a unique identifier for the compound, is not available in the search results.科学研究应用

Stimulant

3,4-Dichloromethylphenidate is classified as a novel stimulant and analogue of methylphenidate (Ritalin) . It has been reported to cause effects similar to amphetamine .

Dopamine Reuptake Inhibitor

This compound acts as a dopamine reuptake inhibitor, meaning it effectively boosts the levels of the dopamine neurotransmitters in the brain, by binding to, and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft .

Norepinephrine Reuptake Inhibitor

In addition to being a dopamine reuptake inhibitor, 3,4-dichloromethylphenidate also acts as a norepinephrine reuptake inhibitor . This means it can increase the levels of norepinephrine in the brain, which can have effects on attention and response actions.

Research on Adverse Effects

Novel stimulants like 3,4-dichloromethylphenidate have caused adverse events, including deaths, as described in the literature . Therefore, this compound is also used in research to study these adverse effects and develop strategies to mitigate them.

Comparison with Other Stimulants

3,4-Dichloromethylphenidate is approximately seven times more potent than methylphenidate in animal studies, but has weaker reinforcing effects due to its slower onset of action . This makes it a useful compound for comparing and studying the effects of different stimulants.

Legal and Regulatory Studies

As the legal status of 3,4-dichloromethylphenidate varies in different countries , it is also used in research related to drug policy and regulation.

作用机制

3,4-Dichloromethylphenidate HCl, also known as (+/-)-threo-3,4-Dichloromethylphenidate (hydrochloride) or methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride, is a potent stimulant drug from the phenidate class . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary target of 3,4-Dichloromethylphenidate HCl is the dopamine transporter (DAT) . It also has a significant affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of their respective neurotransmitters in the synaptic cleft.

Mode of Action

3,4-Dichloromethylphenidate HCl acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It binds to the DAT, SERT, and NET, inhibiting the reuptake of dopamine, serotonin, and norepinephrine respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmission.

Biochemical Pathways

The action of 3,4-Dichloromethylphenidate HCl primarily affects the dopaminergic, serotonergic, and noradrenergic pathways . By inhibiting the reuptake of these neurotransmitters, it enhances and prolongs their action, leading to increased stimulation of the post-synaptic neurons.

Pharmacokinetics

The compound is primarily metabolized by the liver and predominantly excreted renally . It likely follows a similar metabolic fate as methylphenidate, primarily through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .

Result of Action

The increased concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft leads to enhanced and prolonged neurotransmission. This results in increased alertness, attention, and cognitive function, which is why compounds of this class are often used in the treatment of attention-deficit hyperactivity disorder (ADHD).

安全和危害

The compound has several hazard statements associated with it, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2.ClH/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9;/h5-6,8,12-13,17H,2-4,7H2,1H3;1H/t12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQISAOWJXQDPU-OJERSXHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346445 | |

| Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214149-42-5 | |

| Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride affect the dopamine transporter compared to methylphenidate?

A1: Research indicates that halogenating the aromatic ring of methylphenidate with chlorine, as seen in (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride (compound 1), increases its affinity for inhibiting dopamine transport. [] This suggests that the chlorine atoms enhance the compound's interaction with the DAT, leading to more potent inhibition of dopamine reuptake.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)